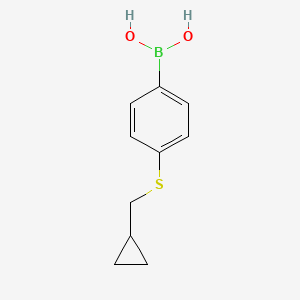

4-(Cyclopropylmethylthio)phenylboronic acid

Beschreibung

BenchChem offers high-quality 4-(Cyclopropylmethylthio)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethylthio)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDUPVJZBDKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675229 | |

| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-03-5 | |

| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Cyclopropylmethylthio)phenylboronic acid physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylmethylthio)phenylboronic acid is a specialized organic compound with potential applications in synthetic chemistry and drug discovery. Its structure, featuring a phenylboronic acid moiety combined with a cyclopropylmethylthio group, makes it a candidate for use in cross-coupling reactions and as a building block for more complex molecules. This document provides a summary of the available physical property data for this compound.

Core Physical Properties

Quantitative data for 4-(Cyclopropylmethylthio)phenylboronic acid is primarily available from commercial suppliers. Unfortunately, a comprehensive, experimentally verified dataset including properties like melting point, boiling point, and solubility has not been identified in publicly available scientific literature or safety data sheets for this specific compound. The information that is consistently reported is presented in the table below.

| Property | Value | Source |

| CAS Number | 1217501-03-5 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₃BO₂S | Commercial Suppliers |

| Molecular Weight | 208.09 g/mol | Commercial Suppliers |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-(Cyclopropylmethylthio)phenylboronic acid are not available in the public domain.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the involvement of 4-(Cyclopropylmethylthio)phenylboronic acid in any specific biological signaling pathways or its broader biological activity.

Logical Relationships in Synthesis

While a specific synthesis protocol for 4-(Cyclopropylmethylthio)phenylboronic acid is not detailed in the available literature, a general logical workflow for the synthesis of similar phenylboronic acid derivatives can be conceptualized. This typically involves the formation of the boronic acid group on the phenyl ring and the subsequent or prior introduction of the thioether side chain.

Caption: A generalized workflow for the synthesis of a substituted phenylboronic acid.

Conclusion

The available information on the physical properties of 4-(Cyclopropylmethylthio)phenylboronic acid is limited to its basic molecular identifiers. For researchers and drug development professionals, this necessitates empirical determination of key physical properties such as solubility and melting point before its application in synthetic protocols or biological assays. The lack of published biological data also indicates that any investigation into its activity would be novel research.

4-(Cyclopropylmethylthio)phenylboronic acid chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylmethylthio)phenylboronic acid is a synthetic organoboron compound featuring a phenylboronic acid moiety substituted with a cyclopropylmethylthio group. As a member of the boronic acid class of molecules, it serves as a crucial building block in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of the cyclopropylmethylthio substituent can influence the compound's steric and electronic properties, potentially imparting unique characteristics to the resulting coupled products. This guide provides a technical overview of its chemical structure, properties, a representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

Chemical Structure and Properties

The chemical structure of 4-(Cyclopropylmethylthio)phenylboronic acid consists of a central benzene ring functionalized with a boronic acid group [-B(OH)₂] and a cyclopropylmethylthio group [-S-CH₂-C₃H₅] at the para position.

Table 1: Physicochemical Properties of 4-(Cyclopropylmethylthio)phenylboronic Acid

| Property | Value | Reference |

| CAS Number | 1217501-03-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃BO₂S | [1][2] |

| Molecular Weight | 208.09 g/mol | [2] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | Typically >98% | [1] |

| Storage | Store in a cool, dry place away from light and moisture. | N/A |

Note: Some properties like melting point and detailed spectroscopic data are not consistently reported in publicly available literature and may vary between suppliers.

Experimental Protocols

Representative Synthesis of 4-(Cyclopropylmethylthio)phenylboronic Acid

This protocol is a general representation and may require optimization. The synthesis involves two main stages: the preparation of the aryl thioether precursor and its subsequent conversion to the boronic acid.

Part 1: Synthesis of 1-(Cyclopropylmethylthio)-4-bromobenzene (Intermediate)

-

Reaction Setup: To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: While stirring the mixture at room temperature, add (bromomethyl)cyclopropane (1.1 eq) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(cyclopropylmethylthio)-4-bromobenzene.

Part 2: Borylation to form 4-(Cyclopropylmethylthio)phenylboronic Acid

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-(cyclopropylmethylthio)-4-bromobenzene (1.0 eq) in a dry, anhydrous solvent such as tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1M HCl) until the mixture is acidic (pH ~2).

-

Work-up and Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with a non-polar solvent like hexanes to afford the final product, 4-(Cyclopropylmethylthio)phenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical application of 4-(Cyclopropylmethylthio)phenylboronic acid.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), 4-(Cyclopropylmethylthio)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

-

Reaction Conditions: De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl product.

Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application for 4-(Cyclopropylmethylthio)phenylboronic acid.

References

An In-depth Technical Guide to 4-(Cyclopropylmethylthio)phenylboronic acid (CAS: 1217501-03-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclopropylmethylthio)phenylboronic acid, with CAS number 1217501-03-5, is a specialized organic compound that holds potential as a building block in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety functionalized with a cyclopropylmethylthio group, makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides a summary of its chemical properties and discusses the general experimental protocols relevant to its synthesis and application. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies for analogous compounds.

Core Chemical Properties

The fundamental properties of 4-(Cyclopropylmethylthio)phenylboronic acid are summarized below, providing a foundational understanding of the molecule for researchers.

| Property | Value | Source |

| CAS Number | 1217501-03-5 | [1] |

| Molecular Formula | C₁₀H₁₃BO₂S | [1] |

| Molecular Weight | 208.09 g/mol | [1] |

| Synonyms | Boronic acid, B-[4-[(cyclopropylmethyl)thio]phenyl]- | [1] |

Synthesis and Purification: A Generalized Approach

Illustrative Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of a substituted phenylboronic acid, which can be adapted for the target molecule.

Caption: A potential two-step synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure for the synthesis of a functionalized phenylboronic acid and should be adapted and optimized for the specific synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid.

Step 1: Synthesis of 1-Bromo-4-((cyclopropylmethyl)thio)benzene

-

To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Step 2: Synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid

-

Dissolve the 1-bromo-4-((cyclopropylmethyl)thio)benzene (1.0 eq) in an anhydrous ether solvent like THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a low temperature, typically -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the low temperature.

-

After stirring for a period (e.g., 1 hour), add triisopropyl borate (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-(Cyclopropylmethylthio)phenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.

General Suzuki-Miyaura Coupling Workflow

The diagram below outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 4-(Cyclopropylmethylthio)phenylboronic acid (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., potassium carbonate, 2.0-3.0 eq).

-

Add a degassed solvent or a mixture of solvents (e.g., toluene/water, dioxane/water).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Potential in Drug Discovery and Development

While no specific biological activities for 4-(Cyclopropylmethylthio)phenylboronic acid have been reported, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry. They are known to interact with diols, a property that can be exploited for targeting sugars, glycoproteins, or RNA. Boron-containing compounds, including the FDA-approved drug bortezomib, have shown efficacy in various therapeutic areas. The unique cyclopropylmethylthio substituent on this particular molecule could modulate its pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for synthesis and biological evaluation in drug discovery programs.

Conclusion

4-(Cyclopropylmethylthio)phenylboronic acid is a functionalized building block with clear potential in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. While specific experimental data and biological applications for this compound are not extensively documented in the public domain, this guide provides a framework for its synthesis and use based on established chemical principles. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in both academic and industrial research settings.

References

An In-depth Technical Guide to the Solubility of 4-(Cyclopropylmethylthio)phenylboronic acid

Abstract: This technical guide addresses the solubility characteristics of 4-(Cyclopropylmethylthio)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview based on analogous phenylboronic acid derivatives. It includes a summary of expected solubility in various organic solvents, a detailed experimental protocol for solubility determination, and visual diagrams of a general experimental workflow and a key synthetic application, the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

4-(Cyclopropylmethylthio)phenylboronic acid is an organoboron compound with potential applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide aims to provide a foundational understanding of its likely solubility behavior by examining data from structurally related phenylboronic acids.

Solubility of Phenylboronic Acids: A Qualitative Overview

The following table summarizes the general solubility of phenylboronic acid in common organic solvents, which can serve as a proxy for estimating the solubility behavior of 4-(Cyclopropylmethylthio)phenylboronic acid.

| Solvent Class | Solvent Example | General Phenylboronic Acid Solubility | Expected Influence of Cyclopropylmethylthio Group |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Likely to remain soluble |

| Ketones | Acetone, 3-Pentanone | High | Likely to remain soluble |

| Halogenated | Chloroform, Dichloromethane (CH₂) | Moderate | May increase solubility due to nonpolar interactions |

| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | Solubility may be slightly enhanced but likely remain low |

| Alcohols | Ethanol, Methanol | Soluble | Likely to be soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Likely to be soluble |

| Water | - | Low to sparingly soluble | The hydrophobic thioether and cyclopropyl groups will likely decrease water solubility |

This table is based on the general solubility of phenylboronic acid and its derivatives as described in the literature.[1][2][3][4]

Experimental Protocol for Solubility Determination: Dynamic Method

A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][4] This technique involves observing the dissolution of a solid in a liquid upon controlled heating.

Materials and Equipment:

-

4-(Cyclopropylmethylthio)phenylboronic acid

-

Selected organic solvent(s)

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostat bath

-

Calibrated temperature sensor

-

Luminance probe or a device for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 4-(Cyclopropylmethylthio)phenylboronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.

-

Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the thermostat bath while vigorously stirring to ensure homogeneity.

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample with a luminance probe. The intensity of a light beam passing through the solution is measured.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This is typically marked by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.

Visualizations

The following diagram illustrates the general workflow for determining the solubility of a compound using the dynamic method.

Caption: Workflow for Dynamic Solubility Determination.

Phenylboronic acids are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5][6][7] The diagram below outlines the catalytic cycle of this reaction.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Conclusion

While direct quantitative solubility data for 4-(Cyclopropylmethylthio)phenylboronic acid remains to be published, this guide provides a robust framework for understanding its expected behavior based on analogous compounds. The provided experimental protocol offers a clear pathway for researchers to determine precise solubility data. Furthermore, the visualization of its application in the Suzuki-Miyaura coupling highlights its synthetic utility. This information is intended to facilitate the effective use of this compound in research and development.

References

Technical Guide: Stability and Storage of 4-(Cyclopropylmethylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclopropylmethylthio)phenylboronic acid is an organoboron compound utilized in synthetic organic chemistry, particularly in cross-coupling reactions for the formation of complex molecules. As with all boronic acids, its stability and proper storage are critical for ensuring reagent integrity, reaction reproducibility, and the purity of final products. This technical guide provides a comprehensive overview of the stability profile, primary degradation pathways, recommended storage conditions, and analytical methodologies for assessing the purity of 4-(Cyclopropylmethylthio)phenylboronic acid. The information is based on established principles for arylboronic acids, providing a framework for handling this and structurally related compounds.

Physicochemical Properties

While specific experimental data for 4-(Cyclopropylmethylthio)phenylboronic acid is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

| Property | Data | Source |

| CAS Number | 1217501-03-5 | [1] |

| Molecular Formula | C₁₀H₁₃BO₂S | [1] |

| Molecular Weight | 208.09 g/mol | [1] |

| Appearance | Typically a white to off-white or pale yellow solid (crystal/powder), characteristic of many arylboronic acids.[2] | General |

| Melting Point | Not explicitly reported. For the related analog, 4-(Methylthio)phenylboronic acid, the melting point is 213°C.[2] | Analog Data |

| Solubility | Generally soluble in polar organic solvents like diethyl ether and acetone; poorly soluble in nonpolar solvents like hexanes.[3][4] | General |

Stability Profile and Degradation Pathways

Arylboronic acids are relatively stable compared to many organometallic reagents but are susceptible to degradation through several key pathways, particularly in the presence of heat, moisture, and light.[5]

Dehydration to Boroxine (Anhydride)

The most common transformation for phenylboronic acids upon heating is dehydration to form a trimeric anhydride known as a boroxine.[3][6] This is a reversible condensation reaction where three molecules of the boronic acid lose three molecules of water.

-

Impact: The formation of boroxine can affect reaction stoichiometry and kinetics. However, in many applications (e.g., Suzuki-Miyaura coupling), the boroxine can be used directly as it readily hydrolyzes back to the monomeric boronic acid in the presence of water.

Figure 1: Reversible dehydration of boronic acid to its boroxine trimer.

Protodeboronation

Protodeboronation is an irreversible degradation pathway that results in the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.

-

Conditions: This reaction is primarily facilitated by aqueous conditions and can be accelerated by acidic or basic environments.[7] For many arylboronic acids, the process is significant under basic conditions.[8]

-

Impact: This is a critical degradation pathway as it results in the formation of an inactive impurity (cyclopropylmethyl)(phenyl)sulfane), leading to a loss of active reagent and potential complications in purification.

Figure 2: Protodeboronation degradation pathway.

Oxidation

Arylboronic acids can be susceptible to oxidation, particularly photooxidation or oxidation by strong oxidizing agents.[9] The thioether moiety in 4-(Cyclopropylmethylthio)phenylboronic acid could also be susceptible to oxidation to the corresponding sulfoxide and sulfone.

-

Conditions: Exposure to light, atmospheric oxygen over long periods, and incompatible materials like strong oxidizing agents.[10]

-

Impact: Leads to the formation of various impurities and loss of the desired reagent.

Recommended Storage and Handling

Proper storage is essential to minimize degradation and ensure the long-term stability of 4-(Cyclopropylmethylthio)phenylboronic acid. Recommendations are synthesized from safety data sheets of analogous compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated (-20°C for long-term storage is recommended). [11] For short-term use, store in a cool place.[2] | Reduces the rate of thermal degradation, including dehydration to boroxine. |

| Atmosphere | Store in a tightly closed container.[2][10] For highly sensitive applications or long-term storage, consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | Protects from atmospheric moisture, which can facilitate hydrolysis and protodeboronation. |

| Light | Store in a dark place or in an amber vial.[2] | Minimizes the risk of photolytic degradation. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[10] | Prevents oxidative degradation and catalyzed protodeboronation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood.[10] Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.[2] | Prevents inhalation of fine particles and skin/eye contact. Boronic acids can cause skin and eye irritation.[2] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 4-(Cyclopropylmethylthio)phenylboronic acid, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for separating the active compound from its potential degradation products.

Objective: To develop and validate a method that can resolve 4-(Cyclopropylmethylthio)phenylboronic acid from its boroxine, protodeboronated, and oxidative impurities.

Instrumentation and Materials:

-

HPLC system with a UV/PDA detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 10 mM Ammonium Formate buffer, pH 4.0

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

-

4-(Cyclopropylmethylthio)phenylboronic acid reference standard

-

Reagents for forced degradation: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

-

Gradient Elution:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B (linear gradient)

-

20-25 min: 90% B (hold)

-

25-26 min: 90% to 30% B (return to initial)

-

26-30 min: 30% B (equilibration)

-

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve the compound in diluent, add 0.1 M HCl, and heat at 60°C for 4-8 hours. Neutralize with 0.1 M NaOH before injection.

-

Base Hydrolysis: Dissolve the compound in diluent, add 0.1 M NaOH, and keep at room temperature for 2-4 hours. Neutralize with 0.1 M HCl before injection.

-

Oxidative Degradation: Dissolve the compound in diluent and add 3% H₂O₂. Keep at room temperature for 4-8 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 24 hours. Dissolve in diluent for analysis.

-

Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 24 hours. Dissolve in diluent for analysis.

-

Analysis: Analyze a control (unstressed) sample and all stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak.

Figure 3: Workflow for a forced degradation study.

NMR Spectroscopy for Structural Elucidation

¹H and ¹¹B NMR can be used to monitor degradation.

-

¹H NMR: The disappearance of the signals corresponding to the aromatic protons adjacent to the boronic acid group and the appearance of a new aromatic signal for the protodeboronated species can be monitored.

-

¹¹B NMR: This technique is highly specific for the boron center. The monomeric boronic acid gives a characteristic signal. Formation of the boroxine or other boron-containing species will result in new signals at different chemical shifts, providing direct evidence of degradation at the functional group.[5][12]

Illustrative Stability Data

The following table presents a hypothetical summary of results from a forced degradation study, as would be generated using the protocol in Section 4.1. This illustrates how quantitative data on stability should be structured.

| Stress Condition | Duration | Assay (% of Initial) | Major Degradant Peak (RT, min) | % Degradation |

| Control (t=0) | N/A | 100.0% | N/A | 0.0% |

| Acid (0.1 M HCl, 60°C) | 8 hours | 96.5% | 12.4 (Protodeboronated) | 3.5% |

| Base (0.1 M NaOH, RT) | 4 hours | 88.2% | 12.4 (Protodeboronated) | 11.8% |

| Oxidation (3% H₂O₂, RT) | 8 hours | 91.7% | 10.1 (Oxidized species) | 8.3% |

| Thermal (80°C, solid) | 24 hours | 99.1% | 18.2 (Boroxine) | 0.9% |

| Photolytic (Sunlight, solid) | 24 hours | 98.6% | 10.1 (Oxidized species) | 1.4% |

Disclaimer: This table is for illustrative purposes only and does not represent actual experimental data for 4-(Cyclopropylmethylthio)phenylboronic acid.

Conclusion

While 4-(Cyclopropylmethylthio)phenylboronic acid is expected to be a relatively stable solid, its integrity can be compromised by exposure to heat, moisture, light, and strong acids, bases, or oxidizing agents. The primary degradation pathways are dehydration to the corresponding boroxine and irreversible protodeboronation. To ensure its quality and performance in synthetic applications, it is imperative to store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere. The use of a validated, stability-indicating HPLC method is crucial for monitoring the purity of the material over time and for quality control in drug development processes.

References

- 1. 4-(Cyclopropylmethylthio)phenylboronic acid | 1217501-03-5 [amp.chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. www3.nd.edu [www3.nd.edu]

- 6. researchgate.net [researchgate.net]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. usbio.net [usbio.net]

- 12. par.nsf.gov [par.nsf.gov]

Spectroscopic Characterization of 4-(Cyclopropylmethylthio)phenylboronic Acid: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 4-(Cyclopropylmethylthio)phenylboronic acid. These predictions are derived from known spectral data of analogous compounds and general principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~ 7.3 - 7.4 | Doublet | 2H | Ar-H (ortho to -S-) |

| ~ 2.9 - 3.0 | Doublet | 2H | -S-CH₂ - |

| ~ 1.0 - 1.2 | Multiplet | 1H | -CH₂-CH - |

| ~ 0.5 - 0.6 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~ 0.2 - 0.3 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~ 4.5 - 5.5 (broad) | Singlet | 2H | -B(OH )₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | Ar-C -S |

| ~ 135 - 136 | Ar-C -H (ortho to -B(OH)₂) |

| ~ 128 - 129 | Ar-C -H (ortho to -S-) |

| ~ 130 - 133 | Ar-C -B(OH)₂ (ipso) |

| ~ 40 - 42 | -S-CH₂ - |

| ~ 10 - 12 | -CH₂-CH - |

| ~ 5 - 7 | Cyclopropyl CH₂ |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3600 | Broad, Strong | O-H stretch (B-OH) |

| ~ 2900 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~ 1600 | Medium | C=C stretch (aromatic) |

| ~ 1350 - 1400 | Strong | B-O stretch |

| ~ 1000 - 1100 | Medium | B-C stretch |

| ~ 650 - 750 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 208.07 | [M]⁺ (calculated for C₁₀H₁₃BO₂S) |

| 190.06 | [M-H₂O]⁺ |

| 163.05 | [M-B(OH)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 4-(Cyclopropylmethylthio)phenylboronic acid by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Phenylboronic acids often exhibit better solubility in DMSO-d₆.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a liquid chromatography system (LC-MS).

Sample Preparation (for LC-MS with ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter if necessary.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode. For boronic acids, positive mode is common.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted for optimal spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Commercial Availability and Technical Profile of 4-(Cyclopropylmethylthio)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of 4-(Cyclopropylmethylthio)phenylboronic acid, a valuable building block in contemporary chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Introduction

4-(Cyclopropylmethylthio)phenylboronic acid, with the CAS number 1217501-03-5, is an organoboron compound featuring a phenylboronic acid moiety functionalized with a cyclopropylmethylthio group.[1][2] The presence of the boronic acid group makes it a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The cyclopropylmethylthio substituent can impart unique steric and electronic properties to resulting molecules, potentially influencing their biological activity, metabolic stability, and pharmacokinetic profiles.

Commercial Availability

A number of chemical suppliers offer 4-(Cyclopropylmethylthio)phenylboronic acid for research and development purposes. The table below summarizes the offerings from several key vendors. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| CymitQuimica | IN-DA0015RL | 97% | Inquire | 1217501-03-5 | C₁₀H₁₃BO₂S | 208.085 |

| ChemicalBook | CB82564643 | Not Specified | Inquire | 1217501-03-5 | C₁₀H₁₃BO₂S | Not Specified |

| BioOrganics | BO-94459 | >98% | Inquire | 1217501-03-5 | C₁₀H₁₃BO₂S | 208.09 |

| Apollo Scientific | MFCD12546550 | Not Specified | Inquire | 1217501-03-5 | Not Specified | Not Specified |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃BO₂S[1][2] |

| Molecular Weight | 208.09 g/mol |

| Appearance | Typically a solid[2] |

| CAS Number | 1217501-03-5[1][2] |

Applications in Research and Development

Phenylboronic acids are versatile reagents in organic synthesis. 4-(Cyclopropylmethylthio)phenylboronic acid is primarily utilized in:

-

Suzuki-Miyaura Cross-Coupling Reactions: This compound serves as a coupling partner with aryl, vinyl, or alkyl halides to synthesize complex biaryl and other carbon-carbon bond-containing structures. These structures are often scaffolds for novel therapeutic agents.

-

Drug Discovery: The unique cyclopropylmethylthio moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR) and optimize drug-like properties. Phenylboronic acids, in general, have been investigated for their potential as inhibitors of certain enzymes and as agents for targeted drug delivery.

-

Materials Science: Arylboronic acids are used in the development of functional materials, such as sensors and polymers, due to their ability to form reversible covalent bonds with diols.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(Cyclopropylmethylthio)phenylboronic acid (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of a Potential Biological Interaction

Phenylboronic acids are known to interact with diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells. This interaction provides a basis for the targeted delivery of therapeutics. The following diagram illustrates this general principle.

Caption: Interaction of a Phenylboronic Acid (PBA) conjugate with a glycoprotein on a cell surface.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

The Cyclopropylmethylthio Group: A Strategic Tool in Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic manipulation of a lead compound's structure is paramount to optimizing its pharmacological profile. Among the vast arsenal of chemical motifs employed by medicinal chemists, the cyclopropylmethylthio group has emerged as a valuable, albeit nuanced, substituent for enhancing key drug-like properties. This technical guide provides a comprehensive overview of the role of the cyclopropylmethylthio moiety in molecular design, delving into its impact on physicochemical properties, metabolic stability, and biological activity. Detailed experimental protocols and illustrative diagrams are provided to furnish researchers with the practical knowledge required to effectively leverage this functional group in their drug design endeavors.

The inclusion of a cyclopropyl group in drug candidates is a well-established strategy to enhance metabolic stability and potency. The inherent strain of the three-membered ring and the strength of its C-H bonds make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The cyclopropylmethylthio group builds upon this foundation by introducing a sulfur linkage, which can further modulate a molecule's electronic and steric properties, influencing its interaction with biological targets and metabolic enzymes.

Physicochemical and Pharmacokinetic Properties

The introduction of a cyclopropylmethylthio group can significantly impact a molecule's physicochemical properties, which in turn govern its pharmacokinetic behavior.

Lipophilicity: The cyclopropylmethylthio group generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This increased lipophilicity can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic clearance and off-target toxicity.

Metabolic Stability: A primary driver for the incorporation of the cyclopropylmethylthio group is the enhancement of metabolic stability. The cyclopropyl ring is known to be more resistant to oxidative metabolism compared to linear alkyl chains. The adjacent sulfur atom can also influence metabolism. While thioethers can be susceptible to oxidation to sulfoxides and sulfones, the presence of the sterically demanding cyclopropylmethyl group can hinder this metabolic pathway, thereby prolonging the compound's half-life.

Synthesis of Molecules Containing the Cyclopropylmethylthio Group

The synthesis of molecules bearing a cyclopropylmethylthio group can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group with a cyclopropylmethylthiolate salt.

Experimental Protocol: Synthesis of a Cyclopropylmethylthio-Substituted Heterocycle

This protocol describes a general procedure for the synthesis of a cyclopropylmethylthio-substituted heterocyclic compound from a halogenated heterocycle and cyclopropylmethanethiol.

Materials:

-

Halogenated heterocyclic precursor (1.0 eq)

-

Cyclopropylmethanethiol (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanethiol (1.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the sodium cyclopropylmethylthiolate.

-

Add a solution of the halogenated heterocyclic precursor (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired cyclopropylmethylthio-substituted heterocycle.

Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow:

The Cyclopropyl Group: A Small Ring with a Big Impact on Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group, the smallest of the carbocycles, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry. Its unique combination of rigidity, stereochemical complexity, and electronic properties allows it to impart significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications of cyclopropyl-containing compounds in drug discovery and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The inherent ring strain of approximately 27.5 kcal/mol endows the cyclopropane ring with distinct electronic and steric characteristics. The carbon-carbon bonds possess a higher p-character than typical alkanes, and the carbon-hydrogen bonds are shorter and stronger. These features contribute to the cyclopropyl group's ability to act as a conformational constraint, locking a molecule into its bioactive conformation and thereby improving binding affinity for its biological target. Furthermore, this compact, rigid structure is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains, leading to an extended in vivo half-life.

This guide will delve into specific examples of FDA-approved drugs and clinical candidates that incorporate the cyclopropyl moiety, highlighting its role in their pharmacological activity. We will explore its application in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Data Presentation: Quantitative Bioactivity of Cyclopropyl-Containing Compounds

The incorporation of a cyclopropyl group can significantly enhance the potency of a drug molecule. The following tables summarize the in vitro bioactivity of several key cyclopropyl-containing drugs against their primary targets.

| Drug | Therapeutic Area | Primary Target(s) | IC50 | Reference |

| Cabozantinib | Oncology | MET, VEGFR2 | 1.3 nM (MET), 0.035 nM (VEGFR2) | |

| Simeprevir | Infectious Disease | HCV NS3/4A Protease | 7.7 nM (genotype 1b) | |

| Grazoprevir | Infectious Disease | HCV NS3/4A Protease | 0.4 nM (genotype 1a) | |

| Tranylcypromine | CNS Disorders | LSD1 | ~200 µM (reversible), irreversible inhibitor | |

| GSK2879552 | Oncology | LSD1 | < 3 nM (TR-FRET IC50) | |

| Lenvatinib | Oncology | VEGFR2 | 4.0 nM | |

| Tipranavir | Infectious Disease | HIV-1 Protease | 30-70 nM (EC50) |

Signaling Pathways and Mechanisms of Action

Cyclopropyl-containing compounds have been successfully developed to modulate the activity of various key enzymes involved in disease pathogenesis. The following diagrams illustrate the signaling pathways inhibited by these drugs.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several cyclopropyl-containing tyrosine kinase inhibitors, such as Cabozantinib and Lenvatinib, target VEGFR-2.

Caption: Inhibition of the VEGFR-2 signaling pathway by cyclopropyl-containing drugs.

HIV Protease Mechanism of Action

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It cleaves newly synthesized polyproteins to create the mature protein components of an infectious HIV virion. Protease inhibitors, some of which contain cyclopropyl groups, block this critical step in the viral life cycle.

Caption: Mechanism of action of cyclopropyl-containing HIV protease inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of cyclopropyl-containing compounds.

Synthesis of Tranylcypromine

Tranylcypromine, a monoamine oxidase inhibitor, is a classic example of a cyclopropyl-containing drug. The following is a general synthetic route.

Step 1: Cyclopropanation of Styrene

-

To a solution of styrene in an appropriate solvent (e.g., dichloromethane), add a solution of ethyl diazoacetate.

-

Add a catalytic amount of a rhodium(II) or copper(I) catalyst.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Purify the resulting ethyl 2-phenylcyclopropane-1-carboxylate by column chromatography.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide.

-

Reflux the mixture until the hydrolysis is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the 2-phenylcyclopropane-1-carboxylic acid.

Step 3: Curtius Rearrangement

-

Treat the carboxylic acid with thionyl chloride to form the corresponding acid chloride.

-

React the acid chloride with sodium azide to form the acyl azide.

-

Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.

-

Hydrolyze the isocyanate with aqueous acid to yield tranylcypromine.

In Vitro LSD1 Inhibition Assay

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a target for cancer therapy. Cyclopropylamine-containing compounds, such as tranylcypromine derivatives, can act as mechanism-based inhibitors of LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the LSD1 enzyme to each well (except for the negative control).

-

Add the test compounds to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and detect the produced hydrogen peroxide by adding a solution containing HRP and Amplex Red.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Metabolic Stability Assessment

Assessing the metabolic stability of a compound is crucial in early drug discovery. The following workflow outlines a common in vitro method using liver microsomes.

Caption: A typical experimental workflow for assessing the metabolic stability of a compound.

Conclusion

The cyclopropyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to confer conformational rigidity, enhance metabolic stability, and improve potency has been demonstrated in a growing number of approved and investigational drugs. As synthetic methodologies for the stereoselective synthesis of substituted cyclopropanes continue to advance, we can anticipate the even wider application of this valuable structural motif in the design of future therapeutics. This guide has provided a snapshot of the current landscape, offering valuable data and protocols to aid researchers in harnessing the full potential of cyclopropyl-containing compounds in their drug discovery endeavors.

Thioether-Substituted Phenylboronic Acids: A Technical Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thioether-substituted phenylboronic acids are a versatile class of reagents that have garnered significant interest in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their unique combination of a nucleophilic boronic acid moiety and a potentially coordinating thioether group offers both opportunities and challenges in the construction of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks, with a focus on their utility in the pharmaceutical and materials science sectors.

Introduction to Thioether-Substituted Phenylboronic Acids

Thioether-substituted phenylboronic acids are organoboron compounds characterized by a phenyl ring bearing both a boronic acid group (-B(OH)₂) and a thioether group (-SR). These functionalities impart a unique reactivity profile, making them valuable synthons for the introduction of sulfur-containing aryl motifs into target molecules. The presence of the sulfur atom can influence the electronic and steric properties of the boronic acid, impacting its reactivity in cross-coupling reactions. Furthermore, the thioether linkage is a common feature in many biologically active compounds and functional materials, making these boronic acids attractive starting materials for drug discovery and materials science.[1][2][3]

Synthesis of Thioether-Substituted Phenylboronic Acids

The synthesis of thioether-substituted phenylboronic acids can be achieved through several established methods, primarily involving the introduction of the boronic acid moiety onto a pre-existing thioether-containing aromatic ring.

General Synthetic Workflow

A common strategy for the synthesis of thioether-substituted phenylboronic acids involves a multi-step sequence starting from a halogenated thioanisole or a related thioether. This workflow typically includes the formation of an organometallic intermediate followed by quenching with a boron-containing electrophile.

Caption: General workflow for the synthesis of thioether-substituted phenylboronic acids.

Experimental Protocol: Synthesis of 4-(Methylthio)phenylboronic Acid

This protocol describes the synthesis of 4-(methylthio)phenylboronic acid from 4-bromothioanisole via a Grignard reaction.

Materials:

-

4-Bromothioanisole

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

-

Add a solution of 4-bromothioanisole in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench by the slow addition of aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 4-(methylthio)phenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Thioether-substituted phenylboronic acids are most prominently utilized as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds containing a thioether moiety.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination. The presence of a thioether group on the boronic acid can potentially influence the transmetalation step and the overall stability of the catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of the Thioether Group

The sulfur atom in the thioether group is a soft Lewis base and can coordinate to the soft Lewis acidic palladium catalyst. This interaction can have both beneficial and detrimental effects. In some cases, it may facilitate the transmetalation step by pre-coordinating the boronic acid to the metal center. However, strong coordination can also lead to catalyst inhibition or poisoning, reducing the overall efficiency of the reaction. The position of the thioether group (ortho, meta, or para) can significantly influence these effects due to steric and electronic factors.[4]

Quantitative Data from Suzuki-Miyaura Reactions

The following tables summarize representative examples of Suzuki-Miyaura cross-coupling reactions utilizing thioether-substituted phenylboronic acids, showcasing the scope of the reaction with various aryl halides and the yields obtained under different conditions.

Table 1: Suzuki-Miyaura Coupling of 4-(Methylthio)phenylboronic Acid with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 8 | 88 |

| 3 | 2-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 75 |

| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 90 | 10 | 95 |

Table 2: Suzuki-Miyaura Coupling of Various Thioether-Substituted Phenylboronic Acids with 4-Bromotoluene

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(Methylthio)phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 68 |

| 2 | 3-(Methylthio)phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | CsF | THF/H₂O | 95 | 14 | 85 |

| 3 | 4-(Phenylthio)phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/H₂O | 110 | 12 | 89 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Methylthio)phenylboronic Acid with 4-Bromoanisole

This protocol details a typical procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-(Methylthio)phenylboronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

In a Schlenk flask, combine 4-(methylthio)phenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery and Development

Thioether-substituted phenylboronic acids are valuable building blocks in medicinal chemistry for the synthesis of biologically active molecules. The thioether moiety is present in numerous approved drugs and can contribute to binding interactions with biological targets, as well as influence the pharmacokinetic properties of a molecule.[5] The ability to readily form biaryl structures containing this functional group via Suzuki-Miyaura coupling makes these boronic acids highly attractive for the construction of compound libraries for high-throughput screening and for the synthesis of complex drug candidates.[2][3]

Logical Relationship in Drug Discovery Workflow

The use of thioether-substituted phenylboronic acids can be integrated into a typical drug discovery workflow, from initial hit identification to lead optimization.

Caption: Integration of thioether-substituted phenylboronic acids in a drug discovery workflow.

Conclusion

Thioether-substituted phenylboronic acids are versatile and valuable reagents in modern organic synthesis. While their synthesis is generally straightforward, their application in palladium-catalyzed cross-coupling reactions requires careful consideration of reaction conditions to mitigate potential catalyst inhibition by the sulfur atom. The ability to efficiently construct thioether-containing biaryl structures makes these compounds highly relevant to the fields of drug discovery and materials science. Further research into the development of more robust catalyst systems tolerant to sulfur-containing substrates will undoubtedly expand the utility of this important class of organoboron reagents.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activity of 4-(Cyclopropylmethylthio)phenylboronic acid

An in-depth analysis of the publicly available scientific literature and chemical databases reveals a notable absence of specific studies on the biological activity of 4-(Cyclopropylmethylthio)phenylboronic acid. However, by examining the well-documented roles of its core chemical functionalities—the phenylboronic acid group and the cyclopropylmethylthio substituent—we can extrapolate and propose potential biological activities and guide future research. This technical guide provides a comprehensive overview of these potential activities, supported by hypothetical experimental protocols and conceptual frameworks for investigation.

Introduction to Phenylboronic Acids in Drug Discovery

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in clinical trials.[1][2] Their unique chemical properties allow them to act as versatile pharmacophores. The boron atom in a boronic acid is electron-deficient, enabling it to form reversible covalent bonds with nucleophilic groups present in biological macromolecules, such as the hydroxyl groups of serine residues in enzymes or the diol functionalities of carbohydrates.[3] This ability to form stable yet reversible covalent interactions is a key feature that distinguishes boronic acid-based drugs.[3][4]

The phenylboronic acid scaffold, in particular, serves as a common platform for the development of inhibitors for various enzymes, including proteases and esterases. The phenyl ring provides a rigid core that can be functionalized to achieve specific binding interactions with the target protein.

The Potential Influence of the Cyclopropylmethylthio Group

The 4-(Cyclopropylmethylthio) substituent on the phenylboronic acid core is expected to significantly influence its physicochemical and pharmacological properties. The cyclopropyl group introduces a degree of conformational rigidity and lipophilicity, which can enhance binding affinity to protein targets. The thioether linkage provides a flexible spacer and can participate in hydrogen bonding or other non-covalent interactions within a binding pocket. The combination of these features suggests that 4-(Cyclopropylmethylthio)phenylboronic acid could exhibit unique biological activities compared to simpler phenylboronic acid derivatives.

Hypothetical Biological Activities and Targets

Given the known reactivity of the boronic acid moiety and the structural features of the cyclopropylmethylthio group, we can hypothesize several potential biological activities for 4-(Cyclopropylmethylthio)phenylboronic acid.

Serine Protease Inhibition

Phenylboronic acids are well-established inhibitors of serine proteases. The boron atom can form a tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.

Potential Targets:

-

Thrombin and Factor Xa: Key enzymes in the coagulation cascade. Inhibition could lead to anticoagulant effects.

-

Neutrophil Elastase: A protease involved in inflammatory processes. Inhibition could be beneficial in conditions like chronic obstructive pulmonary disease (COPD).[4]

-

Prostate-Specific Antigen (PSA): A serine protease whose activity is linked to prostate cancer.

Beta-Lactamase Inhibition

Boronic acids are also known to inhibit bacterial beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. Vaborbactam, an approved drug, is a boronic acid-based beta-lactamase inhibitor.[1]

Potential Mechanism: The boronic acid could act as a transition-state analog, binding to the active site serine of the beta-lactamase and protecting beta-lactam antibiotics from degradation.

Carbohydrate Sensing and Interaction

The boronic acid group can reversibly bind to cis-diols, which are common structural motifs in carbohydrates. This property can be exploited for applications in glucose sensing or for targeting glycoproteins.

Potential Applications:

-

Targeting Sialic Acid: Sialic acid residues are often overexpressed on the surface of cancer cells. 4-(Cyclopropylmethylthio)phenylboronic acid could potentially be used to target these cells.

-

Development of Glucose Sensors: The interaction with glucose could be harnessed to develop novel diagnostic tools for diabetes.

Proposed Experimental Investigation Workflow

To investigate the hypothesized biological activities, a systematic experimental workflow is proposed.

Caption: A proposed experimental workflow for evaluating the biological activity of 4-(Cyclopropylmethylthio)phenylboronic acid.

Hypothetical Experimental Protocols

The following are detailed, yet hypothetical, protocols for key experiments to assess the potential biological activities of 4-(Cyclopropylmethylthio)phenylboronic acid.

Serine Protease Inhibition Assay (e.g., Thrombin)

Objective: To determine the inhibitory activity of 4-(Cyclopropylmethylthio)phenylboronic acid against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic substrate (e.g., S-2238)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

4-(Cyclopropylmethylthio)phenylboronic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 4-(Cyclopropylmethylthio)phenylboronic acid in DMSO.

-

Serially dilute the compound in the assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add the compound dilutions, followed by the thrombin solution.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Beta-Lactamase Inhibition Assay

Objective: To assess the ability of 4-(Cyclopropylmethylthio)phenylboronic acid to inhibit a representative beta-lactamase enzyme (e.g., TEM-1).

Materials:

-

Purified TEM-1 β-lactamase

-

Nitrocefin (a chromogenic cephalosporin substrate)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

4-(Cyclopropylmethylthio)phenylboronic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the compound in the assay buffer.

-

Add the compound dilutions to the wells of a 96-well plate.

-

Add the TEM-1 β-lactamase solution to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Add the nitrocefin solution to initiate the reaction.

-

Measure the change in absorbance at 486 nm for 5 minutes.

-

Calculate the initial velocity of the reaction for each concentration.

-

Determine the IC50 value from the dose-response curve.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be structured.

Table 1: Hypothetical Inhibitory Activity of 4-(Cyclopropylmethylthio)phenylboronic acid against a Panel of Serine Proteases.

| Enzyme | IC50 (µM) |

| Thrombin | 1.5 |

| Factor Xa | 12.8 |

| Neutrophil Elastase | 0.8 |

| Chymotrypsin | > 100 |

Table 2: Hypothetical Kinetic Parameters for the Inhibition of Neutrophil Elastase.

| Parameter | Value |

| Ki (µM) | 0.35 |

| Kon (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| Koff (s⁻¹) | 4.2 x 10⁻² |

Potential Signaling Pathway Involvement

Should 4-(Cyclopropylmethylthio)phenylboronic acid prove to be a potent and selective inhibitor of a key signaling protease, it could modulate specific cellular pathways. For instance, as a hypothetical neutrophil elastase inhibitor, it could interfere with inflammatory signaling.

Caption: Hypothetical inhibition of the neutrophil elastase-mediated inflammatory pathway.

Conclusion

While there is currently no direct experimental evidence defining the biological activity of 4-(Cyclopropylmethylthio)phenylboronic acid, its chemical structure strongly suggests potential as a modulator of various biological processes, particularly as an enzyme inhibitor. The phenylboronic acid core provides a reactive "warhead," while the cyclopropylmethylthio substituent offers opportunities for enhanced potency and selectivity. The proposed experimental workflows and conceptual frameworks in this guide provide a clear roadmap for the systematic investigation of this promising compound. Further research is warranted to elucidate its true therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(Cyclopropylmethylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction